Product packaging for 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine(Cat. No.:CAS No. 132144-38-8)

3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine

Cat. No.: B3097834
CAS No.: 132144-38-8
M. Wt: 250.68 g/mol
InChI Key: IICUFTJXKLNIOC-UHFFFAOYSA-N
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Description

3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine is a versatile chemical intermediate designed for research and development, particularly in the field of medicinal chemistry. This compound features a chloropyridazine core linked to a dimethoxyphenyl ring, a structure recognized as a privileged scaffold in the design of biologically active molecules. The reactive chloro group on the pyridazine ring makes it a versatile precursor for further functionalization via cross-coupling reactions and nucleophilic substitutions, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. The primary research value of this compound and its analogues lies in the exploration of novel anticancer therapies. Pyridazine derivatives are of significant interest in drug discovery for their ability to interact with key biological targets. Specifically, structurally related 3,6-disubstituted pyridazine compounds have been identified as potent preclinical candidates that function by targeting c-jun N-terminal kinase-1 (JNK1), a protein involved in stress-activated signaling pathways that promote cancer cell survival and proliferation . These derivatives have demonstrated promising growth inhibition across a panel of NCI-60 cancer cell lines and have shown in vivo efficacy in reducing tumor volume. The dimethoxyphenyl substituent is a common pharmacophore that can enhance binding affinity and optimize drug-like properties, making this compound a valuable starting point for synthesizing potential kinase inhibitors. This product is intended for research applications by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11ClN2O2 B3097834 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine CAS No. 132144-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-(3,4-dimethoxyphenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-16-10-5-3-8(7-11(10)17-2)9-4-6-12(13)15-14-9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICUFTJXKLNIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity Spectrum and Mechanistic Investigations of Pyridazine Derivatives in Vitro and Preclinical Focus

Antineoplastic and Antiproliferative Activities of Pyridazine (B1198779) Derivatives

The pyridazine core is a recognized pharmacophore in the design of anticancer agents. Research into derivatives of 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine has highlighted its role as a key intermediate in the synthesis of compounds with significant antiproliferative properties.

Molecular Target Identification and Validation (e.g., Kinase Inhibition)

The molecular mechanisms underlying the anticancer activity of pyridazine derivatives often involve the inhibition of protein kinases, which are crucial regulators of cell signaling and proliferation. In the context of derivatives synthesized from this compound, c-Jun N-terminal kinase 1 (JNK1) has been identified as a potential molecular target. acs.org JNKs are involved in cellular responses to stress and can play a role in both apoptosis and cell survival pathways. nih.gov The inhibition of JNK1 is a promising strategy in cancer therapy as it can disrupt tumor progression. acs.orgnih.gov While direct kinase inhibition assays for this compound are not specified in the available literature, the activity of its derivatives points towards the pyridazine scaffold's potential to interact with kinase binding sites. acs.org

Impact on Cellular Processes (e.g., Cell Cycle, Apoptosis)

Pyridazine derivatives have been shown to exert their antiproliferative effects by inducing programmed cell death, or apoptosis, and by causing cell cycle arrest. nih.govnih.gov Studies on pyrazolo[3,4-d]pyridazine derivatives, which share a similar heterocyclic core, have demonstrated the ability to induce apoptosis and cause cell cycle arrest in the Sub G1 and G2/M phases in lung cancer cells. nih.gov This is often associated with the disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov For the broader class of 3,6-disubstituted pyridazines, to which this compound belongs, induction of apoptosis is a recognized mechanism of action. researchgate.net Preclinical studies on a related active compound showed a reduction in tumor volume accompanied by necrosis induction in animal models, further supporting the role of this structural class in promoting cell death in cancerous tissues. nih.gov

Anti-inflammatory Potential of Pyridazine Derivatives

In addition to its anticancer potential, the pyridazine scaffold is also investigated for its anti-inflammatory properties. Chronic inflammation is a key factor in the development of various diseases, and targeting inflammatory pathways is a major focus of drug discovery.

Enzyme Inhibition Studies (e.g., Cyclooxygenase Enzymes)

The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov Research on new pyridazine derivatives has identified compounds with potent and selective COX-2 inhibitory activity. Specifically, derivatives containing a 6-(3,4-dimethoxyphenyl) moiety have been synthesized and evaluated, showing promising results. For example, a related compound, 6-(2-(3,4-dimethoxyphenyl)ethenyl)-2-(4-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one, was found to be a highly selective COX-2 inhibitor with an IC50 value of 43.84 nM, which is more potent than the established COX-2 inhibitor celecoxib (B62257) (IC50 = 73.53 nM). While direct enzymatic data for this compound is not available, the strong performance of structurally similar compounds suggests that this chemical motif is favorable for COX-2 inhibition.

Modulation of Inflammatory Mediators in Cellular Models

The anti-inflammatory effects of pyridazine derivatives extend to the modulation of various inflammatory mediators. For instance, certain 3-amino-6-phenyl-pyridazine derivatives have been shown to selectively block the production of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and inducible nitric oxide synthase (iNOS) in activated glial cells, which are implicated in neuroinflammation. nih.gov Furthermore, other studies on pyrazolo[3,4-d]pyridazine derivatives have demonstrated their ability to reduce serum levels of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, in animal models of digestive system inflammation. researchgate.net These findings indicate that the pyridazine core can serve as a template for the development of agents that can effectively control the inflammatory response by targeting the production of critical signaling molecules.

Antimicrobial and Antiviral Activities of Pyridazine Derivatives

The emergence of drug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial and antiviral agents. Pyridazine derivatives have been identified as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent effects against various microorganisms. This section will delve into the in vitro and preclinical evidence supporting the antibacterial, antifungal, and antiviral properties of pyridazine derivatives, with a focus on mechanistic insights where available. It is important to note that while the following sections discuss the activities of pyridazine derivatives in general, specific data for this compound were not prominently available in the reviewed literature. The presented findings are based on studies of structurally related pyridazine compounds.

Antibacterial Efficacy in In Vitro Models

While extensive research has been conducted on the pharmacological properties of pyridazine derivatives, specific in vitro antibacterial efficacy data for this compound is not detailed in the available research. However, the broader class of pyridazine compounds has been investigated for antibacterial potential. For instance, various diarylurea analogues, a class of compounds that can be conceptually related to substituted pyridazines, have been evaluated for their antimicrobial properties. These studies often explore the structure-activity relationships that govern their antibacterial effects.

Further research into novel heterocyclic compounds is ongoing. For example, a series of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones were synthesized and evaluated for their in vitro antibacterial and antifungal activities. nih.gov Such studies contribute to the broader understanding of how different heterocyclic scaffolds can be optimized for antimicrobial activity.

Antifungal Efficacy in In Vitro Models

Several studies have highlighted the potential of pyridazine derivatives as antifungal agents. Research into 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives has shown that modifications to the pyridazine core can lead to compounds with significant antifungal activities. nih.govresearchgate.net In preliminary tests, some of these synthesized compounds displayed good antifungal activity against various fungal strains. nih.govresearchgate.net

The antifungal activity of these derivatives is often influenced by the nature and position of substituents on the pyridazine ring. For example, the introduction of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) scaffolds into the pyridazin-3(2H)-one ring has been explored as a strategy to develop potent antifungal agents. nih.gov The fungicidal activities of halogen and aryl substituted pyridazine derivatives have also been noted, with some exhibiting high efficacy at a concentration of 50 µg/mL. nih.govresearchgate.net

Table 1: In Vitro Antifungal Activity of Selected Pyridazine Derivatives

Compound ID Target Fungi Inhibition (%) at 50 µg/mL Reference
3h G. zeae 50.3 nih.gov
7b G. zeae 57.9 nih.gov
7c G. zeae 60.5 nih.gov
3e F. oxysporum 53.2 nih.gov
3h F. oxysporum 50.9 nih.gov

| 7c | C. mandshurica | - | nih.gov |

It is worth noting that the antifungal efficacy of novel 1,2,4-triazole (B32235) derivatives has also been investigated, with some compounds showing remarkable fungicidal activity. nih.gov The structure-activity relationship studies in these compounds often reveal that substitutions on the phenyl ring, such as with chlorine atoms, can significantly impact their antifungal potency. nih.gov

Antiviral Efficacy in Cell-Based Assays

One study focused on the synthesis of new pyridazine derivatives for evaluation against Hepatitis A virus (HAV). nih.gov In these studies, a cytotoxicity test is first performed to determine safe concentrations for antiviral assays. nih.gov Another area of research has been the synthesis and antiviral evaluation of 3-aralkyl-thiomethylimidazo[1,2-b]pyridazine derivatives. researchgate.net Some of these compounds have shown to be potent inhibitors of the replication of human cytomegalovirus and varicella-zoster virus in vitro. researchgate.net

Nitrogen-containing heterocycles, including pyridazines, are a significant area of focus in the search for new antiviral drugs. nih.gov These compounds can interfere with various stages of the viral life cycle. nih.gov

Other Significant Pharmacological Activities of Pyridazine Derivatives

Beyond their antimicrobial and antiviral properties, pyridazine derivatives have been shown to exhibit a range of other important pharmacological activities. These include effects on the cardiovascular system and activity against significant pathogens like Mycobacterium tuberculosis. This section will explore the vasorelaxant and antitubercular activities of this versatile class of compounds.

Vasorelaxant Activity

Pyridazine derivatives have been investigated as potential vasorelaxant agents for the treatment of cardiovascular diseases such as hypertension. researchgate.netnih.gov Several studies have focused on the design and synthesis of novel pyridazin-3-one derivatives and their evaluation for in vitro vasorelaxant activity. rsc.orgnih.gov

In one study, a new series of 6-(4-substitutedphenyl)-3-pyridazinones were synthesized and assessed for their vasorelaxant effects on isolated pre-contracted rat thoracic aorta. nih.gov Many of these new compounds exhibited potent vasorelaxant activity, with some showing superior efficacy compared to conventional vasodilators like hydralazine. nih.gov The structure-activity relationship analysis revealed that the pyridazine-3-one core and substitutions on the phenyl ring at position 6 significantly influenced the vasorelaxant activity. nih.gov

Another study designed two new series of pyridazin-3-one derivatives and evaluated their vasorelaxant activities. rsc.org All synthesized compounds in this study showed a potent range of activity, with some demonstrating a remarkable increase in the expression of endothelial nitric oxide synthase (eNOS) mRNA, suggesting a potential mechanism of action. rsc.org The compound 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, an isoquinoline (B145761) precursor, has also been studied for its ability to stimulate endogenous nitric oxide synthesis, a key pathway in vasodilation. mdpi.com

Table 2: Vasorelaxant Activity of Selected Pyridazin-3-one Derivatives

Compound ID EC₅₀ (µM) Reference
2e 0.1162 nih.gov
2h 0.07154 nih.gov
2j 0.02916 nih.gov
4f 0.0136 rsc.org
4h 0.0117 rsc.org
5d 0.0053 rsc.org
5e 0.0025 rsc.org
Hydralazine (Reference) 18.21 nih.gov

| Nitroglycerin (Reference) | 0.1824 | nih.gov |

Antitubercular Activity

Tuberculosis remains a major global health threat, and the search for new antitubercular drugs is a priority. neuroquantology.com Pyridazine derivatives have emerged as a promising scaffold in the development of new agents against Mycobacterium tuberculosis. neuroquantology.comsjofsciences.com

Several studies have synthesized and evaluated various pyridazinone derivatives for their antitubercular activity. In one such study, two series of 6-pyridazinone derivatives were tested against Mycobacterium tuberculosis H37Rv strain. sjofsciences.com The results indicated that some of these compounds exhibited significant antitubercular action, with one compound emerging as a lead with good activity. sjofsciences.com The study highlighted the potential of the 6-pyridazinone core in developing new antitubercular agents. sjofsciences.com

The presence of certain substituents on the pyridazinone ring was found to be important for activity. For instance, disubstituted phenyl rings with a hydroxyl group at the 5th position of the pyridazinone ring showed better antitubercular activity than unsubstituted or mono-substituted phenyl rings. sjofsciences.com Another study synthesized and evaluated 6-chloro (unsubstituted)- 2-methoxy-9-substituted acridine (B1665455) derivatives, a related class of nitrogen-containing heterocycles, and found that some compounds showed 100% inhibition of the virulent mycobacterium at a concentration of 6.25 µg/mL. nih.gov

Table 3: Antitubercular Activity of Selected 6-Pyridazinone Derivatives

Compound ID Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
23 12.5 sjofsciences.com
18 25 sjofsciences.com
25 25 sjofsciences.com
27 25 sjofsciences.com

| Streptomycin (Reference) | 10 | sjofsciences.com |

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific anti-amyloid fibril formation activity of the compound This compound .

While the broader class of pyridazine derivatives has been investigated for potential therapeutic applications in Alzheimer's disease, with some compounds showing activity against amyloid-beta aggregation, no specific data or research findings were found for "this compound" within this context. The search results pertain to other, structurally distinct pyridazine-based molecules.

Therefore, it is not possible to provide the requested article focusing solely on the anti-amyloid properties of this specific chemical compound. Further experimental research would be required to determine if "this compound" has any efficacy in inhibiting amyloid fibril formation.

Structure Activity Relationship Sar Studies of Pyridazine Derivatives

Fundamental Principles Governing Pyridazine (B1198779) SAR

The biological activity of pyridazine derivatives is intrinsically linked to the physicochemical properties of the pyridazine ring and the nature of its substituents. nih.gov The unique arrangement of two adjacent nitrogen atoms in the six-membered ring imparts a high dipole moment and hydrogen bonding capabilities, which are crucial for molecular recognition. nih.govnih.gov

Influence of Substituent Nature and Position on Biological Activity

The type and position of substituents on the pyridazine core are paramount in determining the biological efficacy of these compounds. acs.orgnih.gov Research has consistently shown that modifications to the substituents can dramatically alter the activity, selectivity, and pharmacokinetic properties of the derivatives.

For instance, the introduction of different aryl groups and the placement of substituents on these rings can significantly impact their inhibitory roles. acs.orgnih.gov The bulkiness, halogen bonding potential, and hydrogen-bonding ability of these substituents are key factors. acs.orgnih.gov In a study on pyridazine-based inhibitors of amyloid formation, it was found that both the type of the aryl substituent and its position on the ring were important for their inhibitory activity. acs.orgnih.gov A fluorinated compound, for example, proved to be a more effective kinetic inhibitor than the original lead compound. acs.orgnih.gov

Role of Pyridazine Ring Nitrogen Atoms in Molecular Recognition

The two adjacent nitrogen atoms in the pyridazine ring are key players in molecular recognition due to their ability to act as hydrogen bond acceptors. nih.govresearchgate.net This dual hydrogen-bonding capacity is a significant feature that facilitates interactions with biological targets such as enzymes and receptors. nih.govnih.gov The weak basicity of the pyridazine ring ensures that these hydrogen-bonding interactions are preserved over a range of physiological pH values. nih.gov

The robust hydrogen-bonding potential of the ring nitrogen atoms has been gainfully applied in drug design, with instances where both heteroatoms engage a target protein in dual H-bonding interactions. nih.gov This ability to form specific and strong interactions contributes significantly to the binding affinity and selectivity of pyridazine derivatives.

SAR of 3,6-Disubstituted Pyridazines in Specific Biological Contexts

The 3,6-disubstituted pyridazine scaffold is a common motif in a variety of biologically active molecules, including those with anticancer properties. acs.orgnih.gov The substituents at the 3 and 6 positions play a critical role in defining the compound's potency and selectivity.

Correlations between Structural Features and Antiproliferative Potency

Numerous studies have established a clear correlation between the structural features of 3,6-disubstituted pyridazines and their antiproliferative activity. The nature of the groups at these positions can influence the compound's ability to inhibit cell growth and induce apoptosis.

A study on novel 3,6-disubstituted pyridazine derivatives as anticancer agents targeting cyclin-dependent kinase 2 (CDK2) revealed that these compounds exhibited good anti-proliferative action against human breast cancer cell lines. nih.govnih.gov The inhibitory concentrations (IC50) varied significantly with different substitutions, highlighting the importance of the chemical nature of the groups at the 3 and 6 positions. nih.govnih.gov For example, a methyltetrahydropyran-bearing pyridazine emerged as a potent growth inhibitor. nih.gov

Another series of 3,6-disubstituted pyridazines was evaluated against the NCI-60 human tumor cell lines, with one compound in particular showing significant growth inhibition across various cancer cell lines, including leukemia, breast, CNS, melanoma, and ovarian cancer. acs.org This underscores the potential of targeted modifications at the 3 and 6 positions to develop potent and selective anticancer agents.

The following table summarizes the antiproliferative activity of selected 3,6-disubstituted pyridazine derivatives against different cancer cell lines.

Compound IDSubstituent at C3Substituent at C6Cancer Cell LineActivity (IC50 in µM)
11l Amino derivativePhenyl derivativeT-47D (Breast)Not specified
11m MethyltetrahydropyranPhenyl derivativeT-47D (Breast)0.43 ± 0.01
11m MethyltetrahydropyranPhenyl derivativeMDA-MB-231 (Breast)0.99 ± 0.03
9e Amide derivativePhenyl derivativeHL-60(TB) (Leukemia)>50% inhibition at 10 µM
9e Amide derivativePhenyl derivativeT-47D (Breast)>79% inhibition at 10 µM

Impact of Substituents on Enzyme Inhibition and Receptor Binding

The substituents on the pyridazine ring also have a profound impact on the ability of these compounds to inhibit specific enzymes or bind to cellular receptors. The 3-chloro group in 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine, for instance, can serve as a crucial attachment point for further chemical modifications or can be involved in key interactions within a binding pocket.

In the context of enzyme inhibition, pyridazine derivatives have been investigated as inhibitors of various kinases and other enzymes. For example, imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as potent and selective inhibitors of Mps1 (TTK) kinase, with substitutions at the 6-position playing a key role in optimizing potency. acs.org The introduction of an o-hydroxyl group on a phenyl ring at this position led to excellent cellular Mps1 potency and high antiproliferative activity. acs.org

Furthermore, pyridazine-based sulfonamides have been shown to be effective inhibitors of carbonic anhydrase (CA), COX-2, and 5-LOX enzymes. nih.gov The substitution pattern on the pyridazine ring directly influences the inhibitory potency and selectivity against different enzyme isoforms. For instance, an unsubstituted pyridazine derivative was the most potent inhibitor against the hCA I isoform, while a benzyloxy derivative was a potent inhibitor of the hCA II isoform. nih.gov

The table below illustrates the inhibitory activity of some pyridazine derivatives against different enzymes.

Compound ClassTarget EnzymeKey Substituent FeatureResult
Imidazo[1,2-b]pyridazinesMps1 Kinaseo-hydroxylphenyl at C6Excellent cellular potency
Pyridazine-based sulfonamidesCarbonic Anhydrase IUnsubstituted pyridazinePotent inhibition (KI = 23.5 nM)
Pyridazine-based sulfonamidesCarbonic Anhydrase IIBenzyloxy groupPotent inhibition (KI = 5.3 nM)
Pyridazine derivativesCOX-2Specific phenyl substitutionsHigh potency and selectivity

Computational and in Silico Methodologies in Pyridazine Research

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets.

Prediction of Ligand-Protein Binding Modes and Interactions

Based on a review of current scientific literature, there are no specific molecular docking studies published that detail the binding modes and protein interactions of 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine. Research in which this compound was synthesized focused on docking its derivatives to the c-Jun N-terminal kinase-1 (JNK1) binding pocket acs.orgbue.edu.eg.

Identification of Putative Molecular Targets

Computational screening to identify potential molecular targets for this compound has not been reported in the available literature. Although it was used as a precursor in the synthesis of JNK1 inhibitors, direct in silico target identification for this specific intermediate has not been documented acs.orgnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. They relate the quantitative chemical structure of a compound to a specific biological activity or chemical reactivity.

Development of Predictive Models for Biological Potency

There are no published QSAR studies that include this compound in the training or test set for developing predictive models of biological potency.

Correlation of Molecular Descriptors with Biological Activity

As no specific biological activity data for this compound is available in the reviewed literature, there are no corresponding studies correlating its molecular descriptors with any biological activity.

Table 1: QSAR Molecular Descriptors for this compound

No data available from reviewed literature.

Descriptor Type Descriptor Name Calculated Value
Topological --- Not Available
Electronic --- Not Available
Steric --- Not Available

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are frequently used to evaluate the stability of ligand-protein complexes predicted by molecular docking.

A review of the scientific literature indicates that no molecular dynamics simulations have been performed or published specifically for this compound. While MD simulations were conducted on a derivative of this compound to confirm its stability within the JNK1 binding pocket, the intermediate itself was not the subject of these simulations acs.orgbue.edu.egacs.org.

Table 2: Molecular Dynamics Simulation Parameters for this compound Complexes

No data available from reviewed literature.

Parameter Value
Protein Target Not Available
Simulation Time (ns) Not Available
Key Interactions Observed Not Available

Investigation of Dynamic Ligand-Target Interactions

To understand how a compound exerts its biological effect, it is crucial to investigate its interaction with its molecular target. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to a protein's active site.

In a notable study, this compound was used as a key intermediate for the synthesis of novel 3,6-disubstituted pyridazine (B1198779) derivatives. acs.orgnih.gov One such derivative, compound 9e, was subjected to extensive molecular modeling to explore its interaction with its proposed target, c-Jun N-terminal kinase-1 (JNK1), a protein implicated in cancer cell survival and proliferation. acs.orgbue.edu.egnih.gov

Molecular docking simulations were performed to predict the most favorable binding pose of the derivative within the JNK1 binding pocket. bue.edu.eg These simulations revealed key interactions with amino acid residues essential for its inhibitory activity. The pyridazine ring, a core component of the structure, often participates in crucial molecular recognition events such as hydrogen bonding and π-stacking interactions with the protein target. nih.gov

Following docking, molecular dynamics simulations were carried out to assess the stability of the predicted ligand-protein complex over time. bue.edu.egnih.gov These simulations provide a dynamic view of the interaction, confirming that the compound remains stably bound in the active site and maintaining the key interactions identified in the docking studies. bue.edu.egnih.gov This computational evidence strongly supports the proposed binding mode and provides a rational basis for the compound's biological activity.

Table 1: Predicted Interactions of a Pyridazine Derivative (Compound 9e) with JNK1 Active Site Residues
Interaction TypeInteracting Amino Acid ResiduesSignificance
Hydrophobic InteractionsGlu73, Arg69, Gln37Stabilizes the ligand in the binding pocket.
Hydrogen BondingGln117Provides specificity and strengthens the binding affinity.

Elucidation of Molecular Mechanisms of Action

Computational studies are critical not only for visualizing ligand-target binding but also for elucidating the subsequent molecular mechanism of action. By inhibiting a target protein, a compound can modulate an entire signaling pathway, leading to a therapeutic effect.

The JNK signaling pathway is known to support cancer cell survival and proliferation. acs.orgnih.gov The activation of JNK1 through phosphorylation leads to the subsequent activation of transcription factors like c-Jun and c-Fos. acs.orgnih.govnih.gov These factors can promote cell cycle progression and suppress the activity of tumor suppressor proteins such as p53. acs.orgnih.gov

The molecular modeling of the derivative of this compound demonstrated its potential to act as a JNK1 inhibitor. bue.edu.eg The in silico findings suggest that by binding to and inhibiting JNK1, the compound prevents the downstream phosphorylation of c-Jun and c-Fos. nih.gov This disruption of the signaling cascade was predicted to restore the activity of the p53 tumor suppressor protein, ultimately leading to an anticancer effect by inducing necrosis in tumors. acs.orgnih.govnih.gov This detailed mechanistic insight, derived from computational analysis, is invaluable for the rational design of more potent and selective inhibitors based on the pyridazine scaffold.

In Silico Pharmacokinetic Predictions (ADMET Studies)

A promising biological activity at the target level does not guarantee that a compound will become a successful drug. It must also possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction has become a standard practice in early-stage drug discovery, allowing for the computational screening of compounds to identify candidates with desirable drug-like properties and flag those with potential liabilities. nih.govafjbs.com While specific ADMET data for this compound is not extensively published, predictions for this class of compounds are routinely performed. nih.govresearchgate.net

Computational Assessment of Absorption and Distribution Characteristics

Absorption and distribution govern how a drug reaches its site of action in the body. Computational tools can predict several key parameters that influence these processes.

Physicochemical Properties and Drug-Likeness: Properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated to assess a compound's potential for oral bioavailability. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five. nih.gov For many 3,6-disubstituted pyridazine derivatives, in silico studies have suggested acceptable physicochemical and drug-likeness properties. nih.gov

Permeability and Distribution: Models are used to predict a compound's ability to cross biological membranes, such as the intestinal wall (Caco-2 permeability) and the blood-brain barrier (BBB). nih.gov Other distribution characteristics, such as the volume of distribution (VD) and the extent of plasma protein binding (PPB), are also commonly predicted. These predictions help researchers anticipate how a compound will be distributed throughout the body and whether it can reach its intended target, particularly for diseases affecting the central nervous system.

Table 2: Representative In Silico ADME Predictions for a Pyridazine Derivative
ParameterPredicted Value/ClassificationImplication
Lipinski's Rule of FiveCompliant (0 violations)Good potential for oral bioavailability.
GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
BBB PermeantNoUnlikely to cross the blood-brain barrier, potentially reducing CNS side effects.
P-glycoprotein SubstrateNoNot likely to be subject to efflux by P-gp, which can improve bioavailability. researchgate.net

Prediction of Metabolic Pathways and Excretion

Understanding how a compound is metabolized and excreted is crucial for determining its dosing regimen and identifying potential safety issues. Computational methods play a significant role in predicting these outcomes.

Metabolic Stability: The primary route of elimination for many pyridazine compounds is through Phase I metabolism, often mediated by the Cytochrome P450 (CYP) family of enzymes. nih.gov In silico models can predict a compound's susceptibility to metabolism by various CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). nih.gov These predictions help estimate the compound's metabolic stability and foresee potential drug-drug interactions, where one drug might inhibit or induce the metabolism of another. nih.gov

Site of Metabolism (SOM) Prediction: Advanced software can predict the specific atoms or functional groups on a molecule that are most likely to undergo metabolic transformation. nih.govresearchgate.net For a compound like this compound, likely sites of metabolism could include the methoxy (B1213986) groups (O-demethylation) or aromatic hydroxylation on the phenyl ring. Identifying potential SOMs helps chemists design more metabolically stable analogues and aids toxicologists in predicting the formation of potentially reactive metabolites. nih.gov

Excretion: While direct prediction of excretion pathways is complex, information from metabolism and physicochemical properties can provide clues. Compounds that are metabolized into more polar derivatives are typically excreted via the kidneys.

Future Perspectives and Emerging Research Directions for Pyridazine Chemical Scaffolds

Rational Design of Novel Pyridazine-Based Therapeutic Agents

The rational design of novel therapeutic agents based on the pyridazine (B1198779) scaffold is a burgeoning area of research. This approach involves the systematic modification of the pyridazine core to enhance its biological activity and selectivity. Structure-activity relationship (SAR) studies are crucial in this process, as they provide insights into how different substituents on the pyridazine ring influence its interaction with biological targets. nih.gov

For instance, the 3-chloro substituent in 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine can be replaced with various other functional groups to modulate its electronic and steric properties. The dimethoxyphenyl group at the 6-position can also be modified to explore interactions with different receptor pockets. The goal of these modifications is to develop compounds with improved potency and reduced off-target effects.

Table 1: Examples of Bioisosteric Replacements for Rational Drug Design

Original Functional Group Potential Bioisosteric Replacement Rationale
Chloro Fluoro, Bromo, Cyano Modulate electronic properties and binding interactions
Methoxy (B1213986) Ethoxy, Hydroxy, Amino Alter hydrogen bonding capacity and solubility

The design of new pyridazine-based drugs often involves mimicking the structure of known bioactive molecules. nih.gov By replacing a key structural motif in an existing drug with a pyridazine ring, researchers can create novel compounds with potentially improved pharmacokinetic and pharmacodynamic profiles.

Advancements in Green and Efficient Synthetic Methodologies

The development of green and efficient synthetic methodologies is a key focus in modern organic chemistry, and the synthesis of pyridazine derivatives is no exception. Traditional methods for synthesizing pyridazines often involve harsh reaction conditions and the use of hazardous reagents. wikipedia.org There is a growing interest in developing more environmentally friendly and sustainable synthetic routes.

Recent advancements in this area include the use of microwave-assisted synthesis, solid-phase synthesis, and multicomponent reactions. These methods offer several advantages over traditional approaches, such as shorter reaction times, higher yields, and easier purification of the final products. The development of novel catalytic systems for the synthesis of pyridazines is also an active area of research. organic-chemistry.org

For the synthesis of this compound, a potential green synthetic approach could involve a one-pot reaction between a 1,4-dicarbonyl compound and a hydrazine (B178648) derivative, followed by chlorination using a mild and selective chlorinating agent.

Integration of Advanced Computational Techniques in Drug Discovery

Advanced computational techniques are playing an increasingly important role in the drug discovery process. These methods can be used to predict the biological activity of new compounds, identify potential drug targets, and optimize the structure of lead compounds. Molecular docking, virtual screening, and quantum mechanical calculations are some of the computational tools that are being used to accelerate the discovery of new pyridazine-based drugs. mdpi.comresearchgate.net

In the context of this compound, computational studies could be used to:

Predict its binding affinity for various biological targets.

Identify the key interactions between the compound and its target protein.

Design new derivatives with improved binding affinity and selectivity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another important application of computational chemistry in drug discovery. jocpr.com By predicting the ADMET properties of a compound at an early stage, researchers can identify potential liabilities and make necessary modifications to improve its drug-like properties.

Exploration of Pyridazines in Material Science and Agrochemistry (Academic Research Focus)

Beyond their applications in medicine, pyridazine derivatives are also being explored for their potential use in material science and agrochemistry. In material science, pyridazines are being investigated as building blocks for the synthesis of organic light-emitting diodes (OLEDs), semiconductors, and energetic materials. liberty.eduresearchgate.net The unique electronic properties of the pyridazine ring make it an attractive scaffold for the development of new functional materials.

In agrochemistry, pyridazine derivatives have been shown to exhibit a wide range of biological activities, including herbicidal, insecticidal, and fungicidal properties. researchgate.netnbinno.com The pyridazine scaffold is found in several commercial agrochemicals. wikipedia.org Research in this area is focused on the discovery of new pyridazine-based agrochemicals with improved efficacy and reduced environmental impact. researchgate.net The compound this compound, with its specific substitution pattern, could be a lead structure for the development of novel pesticides or herbicides.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine?

The compound is typically synthesized via refluxing pyridazinone precursors with phosphorus oxychloride (POCl₃). For example, 4.06 g of pyridazinone 3b (0.0175 mol) is refluxed with 17 mL POCl₃ (0.182 mol) at 100°C for 2 hours. The crude product is neutralized with sodium carbonate, precipitated, and purified under reduced pressure, yielding ~57% purity (elemental analysis: C, 57.47%; H, 4.59%; N, 11.41%) .

Q. Which spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm).
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 251.68).
  • X-ray crystallography : Resolve bond lengths and angles (e.g., monoclinic P21/c space group, a = 9.461 Å, β = 99.89°) using SHELXL for refinement .

Q. How to assess preliminary bioactivity of this compound?

Screen against target enzymes (e.g., α-glucosidase) or receptors (e.g., CRF1R) via in vitro assays. Use dose-response curves (IC₅₀ values) and compare with structurally similar agonists/antagonists, such as 3-chloro-6-(trifluoromethyl)pyridazine derivatives, which showed activity in leukemia cell differentiation .

Advanced Research Questions

Q. How to troubleshoot low yields in hydrazine derivative synthesis?

Optimize reaction stoichiometry (e.g., excess hydrazine hydrate at 130°C) and isolate intermediates via crystallization (e.g., isopropanol recrystallization). Monitor reaction progress with TLC or HPLC to minimize side products .

Q. What strategies enhance regioselectivity in functionalization?

Use hindered lithium amides (e.g., LTMP) to direct deprotonation at specific positions. For example, metalation of 3-chloro-6-methoxypyridazine at low temperatures (-78°C) in THF achieves >80% regioselectivity for subsequent electrophilic quenching .

Q. How to resolve crystallographic data contradictions during refinement?

  • Validate data using SHELXL (e.g., R-factor convergence <5%) and cross-check with ORTEP-3 for thermal ellipsoid visualization.
  • Address twinning or disorder by refining occupancy ratios or applying restraints to bond distances .

Q. Why do bioactivity results vary across studies with similar analogs?

Substituent electronic effects (e.g., electron-withdrawing Cl vs. methoxy groups) alter binding affinities. For example, 3,4-dimethoxyphenyl groups enhance π-π stacking in receptor pockets compared to trifluoromethyl analogs. Validate assays under standardized conditions (pH, temperature) to minimize variability .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValueSource
Space groupP21/c
a (Å)9.461
β (°)99.89
R-factor<0.05

Q. Table 2: Synthetic Optimization Checklist

ParameterAdjustmentImpact
POCl₃ molar ratio10:1 (POCl₃:precursor)↑ Yield
Reaction time2–4 hours↑ Purity
Workup pH7.0 (neutral)↓ Byproducts

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.